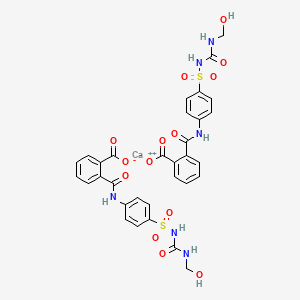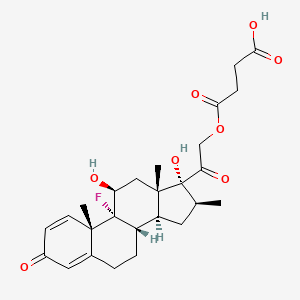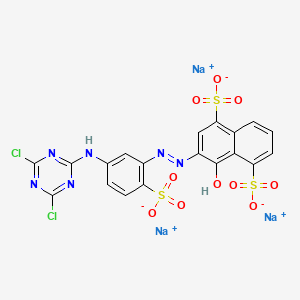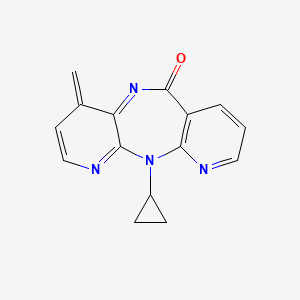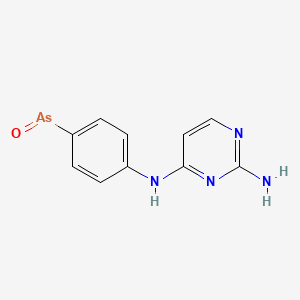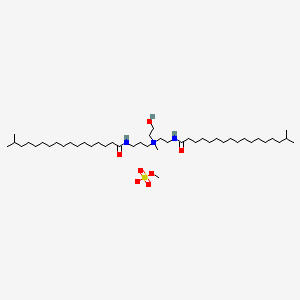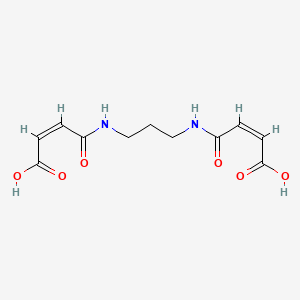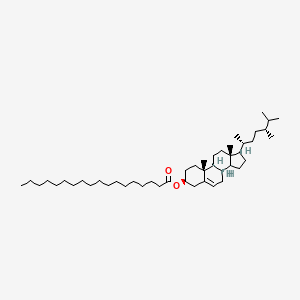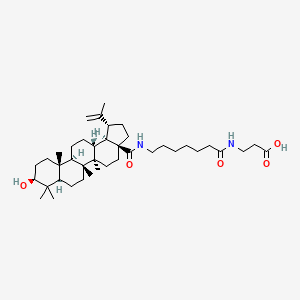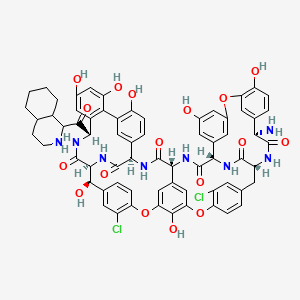
4,6(1H,5H)-Pyrimidinedione, 5-((3,4-dimethoxyphenyl)methylene)-1-((2,4-dimethylphenyl)methylene)dihydro-3-phenyl-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6(1H,5H)-Pyrimidinedione, 5-((3,4-diméthoxyphényl)méthylène)-1-((2,4-diméthylphényl)méthylène)dihydro-3-phényl-2-thioxo- est un composé organique complexe qui appartient à la classe des pyrimidinediones
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4,6(1H,5H)-Pyrimidinedione, 5-((3,4-diméthoxyphényl)méthylène)-1-((2,4-diméthylphényl)méthylène)dihydro-3-phényl-2-thioxo- implique généralement des réactions organiques en plusieurs étapes. Les voies de synthèse courantes peuvent inclure :
Réactions de condensation : Combinaison d’aldéhydes et de cétones appropriés avec des dérivés de pyrimidinedione dans des conditions acides ou basiques.
Réactions de cyclisation : Formation du cycle pyrimidinedione par cyclisation de composés intermédiaires.
Thionation : Introduction du groupe thioxo à l’aide de réactifs tels que le réactif de Lawesson ou le pentasulfure de phosphore.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés complexes impliquent souvent l’optimisation des conditions de réaction afin de maximiser le rendement et la pureté. Cela peut inclure :
Catalyse : Utilisation de catalyseurs pour améliorer les vitesses de réaction et la sélectivité.
Techniques de purification : Utilisation de la chromatographie, de la recristallisation ou de la distillation pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
4,6(1H,5H)-Pyrimidinedione, 5-((3,4-diméthoxyphényl)méthylène)-1-((2,4-diméthylphényl)méthylène)dihydro-3-phényl-2-thioxo- peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion en dérivés oxydés à l’aide d’agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Réduction en alcools ou amines correspondants à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Réactions de substitution nucléophile ou électrophile pour introduire différents groupes fonctionnels.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Catalyseurs : Catalyseurs acides ou basiques pour les réactions de condensation et de cyclisation.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
4. Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Recherché pour ses effets thérapeutiques potentiels et le développement de médicaments.
Industrie : Utilisé dans la production de matériaux avancés présentant des propriétés spécifiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de 4,6(1H,5H)-Pyrimidinedione, 5-((3,4-diméthoxyphényl)méthylène)-1-((2,4-diméthylphényl)méthylène)dihydro-3-phényl-2-thioxo- implique son interaction avec des cibles moléculaires et des voies. Cela peut inclure :
Liaison aux enzymes : Inhibition ou activation d’enzymes spécifiques impliquées dans les processus biologiques.
Interaction avec les récepteurs : Modulation de l’activité des récepteurs pour produire des effets thérapeutiques.
Modulation des voies : Influence sur les voies de signalisation pour modifier les fonctions cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de 4,6(1H,5H)-Pyrimidinedione : Composés présentant des structures de base de pyrimidinedione similaires mais des substituants différents.
Composés thioxo : Molécules contenant le groupe thioxo avec des squelettes chimiques variés.
Unicité
4,6(1H,5H)-Pyrimidinedione, 5-((3,4-diméthoxyphényl)méthylène)-1-((2,4-diméthylphényl)méthylène)dihydro-3-phényl-2-thioxo- est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles, ce qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à d’autres composés similaires.
Propriétés
Numéro CAS |
89516-62-1 |
|---|---|
Formule moléculaire |
C28H26N2O4S |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-[(2,4-dimethylphenyl)methyl]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C28H26N2O4S/c1-18-10-12-21(19(2)14-18)17-29-26(31)23(15-20-11-13-24(33-3)25(16-20)34-4)27(32)30(28(29)35)22-8-6-5-7-9-22/h5-16H,17H2,1-4H3/b23-15+ |
Clé InChI |
DKMZWCRQWDCVQP-HZHRSRAPSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/C(=O)N(C2=S)C4=CC=CC=C4)C |
SMILES canonique |
CC1=CC(=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)C(=O)N(C2=S)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


